molecular formula C17H21FN4OS B2378526 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide CAS No. 1171683-52-5

3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Cat. No.: B2378526
CAS No.: 1171683-52-5
M. Wt: 348.44
InChI Key: ZXDJIKRFKGSKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a thiadiazole ring, a fluorophenyl group, and a piperidine carboxamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-fluorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with N-isopropylpiperidine-1-carboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-pressure autoclaves and controlled reaction conditions, such as temperature and pressure, are common in industrial settings to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-fluorophenyl)-1,2,4-oxadiazole: Shares the fluorophenyl group but has a different heterocyclic ring.

    N-isopropylpiperidine-1-carboxamide: Similar piperidine carboxamide moiety but lacks the thiadiazole ring.

Uniqueness

What sets 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide apart is its unique combination of the thiadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-11(2)19-17(23)22-9-5-6-12(10-22)15-20-21-16(24-15)13-7-3-4-8-14(13)18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDJIKRFKGSKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.